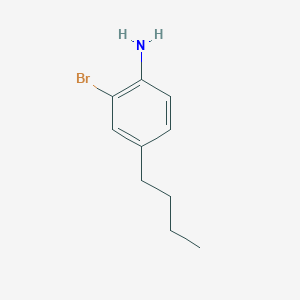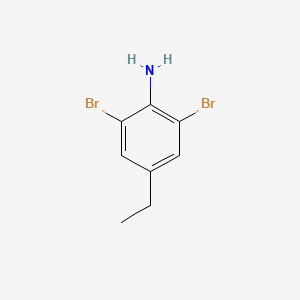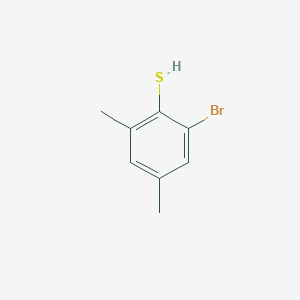
3-Chloropropanoic anhydride
Vue d'ensemble
Description
3-Chloropropanoic anhydride is an organic compound with the molecular formula C₆H₈Cl₂O₃. It is a derivative of propanoic acid, where two molecules of 3-chloropropanoic acid are condensed to form the anhydride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloropropanoic anhydride can be synthesized through the reaction of 3-chloropropanoic acid with acyl chlorides or other dehydrating agents. One common method involves the use of thionyl chloride (SOCl₂) to convert 3-chloropropanoic acid into its corresponding acyl chloride, which then reacts with another molecule of 3-chloropropanoic acid to form the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where 3-chloropropanoic acid is reacted with thionyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropropanoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropropanoic acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl₃) in solvents like dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of substituted propanoic acid derivatives.
Hydrolysis: Formation of 3-chloropropanoic acid.
Acylation: Formation of acylated aromatic compounds.
Applications De Recherche Scientifique
3-Chloropropanoic anhydride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-chloropropanoic moiety into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-chloropropanoic anhydride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, leading to the formation of amides and esters. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
3-Chloropropanoic Acid: The parent acid from which the anhydride is derived.
3-Chloropropionyl Chloride: Another derivative used in similar acylation reactions.
Propanoic Anhydride: Lacks the chlorine atom, making it less reactive.
Uniqueness: 3-Chloropropanoic anhydride is unique due to the presence of the chlorine atom, which increases its reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
3-chloropropanoyl 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBHOXSQYAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)OC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















